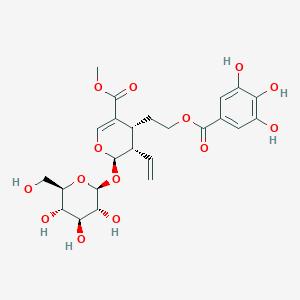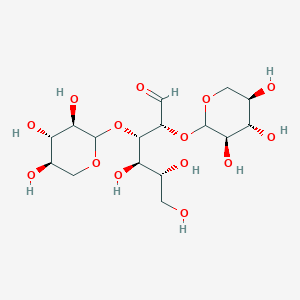![molecular formula C23H21N3O2 B238410 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide, also known as DMBA-N-oxide, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inducer of cytochrome P450 enzymes, which play a critical role in the metabolism of many drugs and environmental toxins.
Mécanisme D'action
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide induces cytochrome P450 enzymes through its activation of the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that regulates the expression of many genes involved in drug metabolism and detoxification. Upon binding to AhR, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide induces the expression of cytochrome P450 enzymes, leading to increased drug metabolism and detoxification.
Effets Biochimiques Et Physiologiques
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide has been shown to induce the expression of various cytochrome P450 enzymes, including CYP1A1, CYP1A2, and CYP2B1/2. This induction can lead to changes in drug metabolism and toxicity, as well as changes in the metabolism of environmental toxins. Additionally, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide has been shown to have anti-inflammatory effects, potentially through its activation of the AhR pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide in lab experiments is its potent induction of cytochrome P450 enzymes. This allows for the study of changes in drug metabolism and toxicity in response to cytochrome P450 induction. However, one limitation of using N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide is its potential toxicity, as it can induce the formation of reactive oxygen species and DNA damage.
Orientations Futures
There are many future directions for the study of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide. One potential area of research is the development of new drugs that can selectively induce specific cytochrome P450 enzymes, allowing for more precise control over drug metabolism and toxicity. Additionally, the use of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide in combination with other compounds, such as anti-inflammatory agents, may lead to new therapeutic approaches for various diseases. Finally, the study of the effects of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide on the gut microbiome may provide new insights into the role of cytochrome P450 enzymes in the metabolism of dietary compounds.
Méthodes De Synthèse
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 3-(1H-benzimidazol-2-yl)aniline with 3,5-dimethylphenol and chloroacetyl chloride. The resulting product is then oxidized using hydrogen peroxide to yield N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide has been widely used in scientific research as a potent inducer of cytochrome P450 enzymes. These enzymes play a critical role in the metabolism of many drugs and environmental toxins, and their induction can lead to changes in drug efficacy and toxicity. N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide has been used to study the induction of cytochrome P450 enzymes in various tissues, including liver, kidney, and lung. Additionally, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide has been used to study the effects of cytochrome P450 induction on drug metabolism and toxicity.
Propriétés
Nom du produit |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide |
|---|---|
Formule moléculaire |
C23H21N3O2 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C23H21N3O2/c1-15-10-16(2)12-19(11-15)28-14-22(27)24-18-7-5-6-17(13-18)23-25-20-8-3-4-9-21(20)26-23/h3-13H,14H2,1-2H3,(H,24,27)(H,25,26) |
Clé InChI |
XKOMVHIBYWCJBV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)C |
SMILES canonique |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B238331.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide](/img/structure/B238333.png)




![5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B238350.png)
![3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B238352.png)
![2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238359.png)
![2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238366.png)

![2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)
![5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238406.png)